Distinct 3-Bromo-4-Chloro Substitution Pattern Enables Orthogonal Reactivity Compared to Mono- and Non-Halogenated Analogs
The 3-bromo-4-chloro substitution pattern of CAS 960304-99-8 provides a specific, dual-halogen vector for orthogonal reactivity not present in mono-halogenated or non-halogenated analogs [1]. In contrast, methyl 2-(4-chlorophenyl)acetate lacks the bromine handle, limiting its utility to reactions involving the ester or a single chloro-substituent . While both compounds contain a chloro group, the target compound's ortho-bromine offers a distinct site for selective cross-coupling, such as in Suzuki-Miyaura reactions, that is absent in the comparator. This allows for the sequential, site-selective functionalization of the phenyl ring, a key advantage in complex molecule synthesis [2].
| Evidence Dimension | Presence of ortho-bromine for cross-coupling |
|---|---|
| Target Compound Data | Contains Br at the 3-position (ortho to the -CH2COOMe group) and Cl at the 4-position. |
| Comparator Or Baseline | Methyl 2-(4-chlorophenyl)acetate (CAS 52449-43-1) contains only Cl at the 4-position. |
| Quantified Difference | The target compound possesses one additional reactive halogen (Br) site. |
| Conditions | Structural analysis and known reactivity of aryl halides in Pd-catalyzed cross-coupling. |
Why This Matters
The presence of an ortho-bromine enables site-selective C-C bond formation, offering a synthetic advantage over the mono-chloro analog for constructing diverse molecular architectures.
- [1] PubChem. (n.d.). Methyl 2-(3-bromo-4-chlorophenyl)acetate. PubChem Compound Summary for CID 50998195. View Source
- [2] Kuujia.com. (n.d.). Cas no 960304-99-8 (methyl 2-(3-bromo-4-chlorophenyl)acetate) - Applications in cross-coupling. View Source
